molecular formula C16H12N6O3S2 B11611682 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide

Cat. No.: B11611682
M. Wt: 400.4 g/mol
InChI Key: DWUIQRCIDAGOCG-UHFFFAOYSA-N
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Description

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes furan, triazine, and thiadiazole rings, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with sodium hydroxide and carbon disulfide in ethanol under reflux conditions . This is followed by further reactions to introduce the triazine and thiadiazole moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while nucleophilic substitution on the thiadiazole ring can introduce various functional groups.

Scientific Research Applications

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide apart from similar compounds is its unique combination of furan, triazine, and thiadiazole rings

Properties

Molecular Formula

C16H12N6O3S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H12N6O3S2/c1-9-19-22-16(27-9)17-12(23)8-26-15-18-13(10-4-2-6-24-10)14(20-21-15)11-5-3-7-25-11/h2-7H,8H2,1H3,(H,17,22,23)

InChI Key

DWUIQRCIDAGOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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